molecular formula C17H18F2 B170064 2,3-Difluoro-4'-pentyl-1,1'-biphenyl CAS No. 121219-17-8

2,3-Difluoro-4'-pentyl-1,1'-biphenyl

Cat. No.: B170064
CAS No.: 121219-17-8
M. Wt: 260.32 g/mol
InChI Key: PANPSUSDKWILEG-UHFFFAOYSA-N
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Description

2,3-Difluoro-4'-pentyl-1,1'-biphenyl (CAS 121219-17-8) is a specialized biphenyl-type liquid crystal monomer (LCM) engineered for advanced material science applications, particularly in the development of liquid crystal displays (LCDs) . Its molecular structure, featuring a biphenyl core substituted with fluorine atoms and alkyl chains, is a classic design in liquid crystal chemistry, aimed at fine-tuning properties such as nematic phase range, viscosity, and birefringence . As a key synthetic intermediate, this compound serves as a crucial building block for creating complex liquid crystalline mixtures with specific electro-optical properties for use in digital displays for computers, smartphones, and other electronic devices . Research into LCMs like this compound has expanded into environmental science, where they are identified as emerging contaminants of concern. Analytical methods have been developed to detect and quantify this class of compounds in various matrices, including indoor dust and biological samples, highlighting the need for high-purity standards for use in toxicological and environmental fate studies . The synthesis of such biphenyl derivatives often leverages modern coupling methodologies, ensuring a high degree of structural integrity . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2-difluoro-3-(4-pentylphenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F2/c1-2-3-4-6-13-9-11-14(12-10-13)15-7-5-8-16(18)17(15)19/h5,7-12H,2-4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PANPSUSDKWILEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC=C(C=C1)C2=C(C(=CC=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40442182
Record name 2,3-Difluoro-4'-pentyl-1,1'-biphenyl
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Molecular Weight

260.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121219-17-8
Record name 2,3-Difluoro-4′-pentyl-1,1′-biphenyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=121219-17-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Difluoro-4'-pentyl-1,1'-biphenyl
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

The Significance of Fluorinated Biphenyl Systems in Advanced Materials Science

Fluorinated biphenyl (B1667301) systems are a cornerstone in the development of advanced materials, most notably liquid crystals (LCs). The introduction of fluorine atoms into the biphenyl core structure dramatically influences the molecule's physical and chemical properties, a phenomenon that is leveraged by materials scientists to fine-tune the performance of liquid crystal displays (LCDs).

The strategic placement of fluorine atoms can lead to a number of desirable effects. Due to the high electronegativity of fluorine, its substitution can alter the electron distribution within the molecule, leading to a modified dielectric anisotropy (Δε). This is a critical parameter in LCDs as it governs the threshold voltage required to switch the liquid crystal molecules. Often, lateral fluorine substitution can lead to a negative or a less positive Δε, which is beneficial in specific display modes like in-plane switching (IPS) and vertically aligned (VA) displays.

The stability of the carbon-fluorine bond also imparts a high degree of chemical and thermal stability to these compounds, a prerequisite for the long operational lifetime of electronic devices. acs.org Consequently, fluorinated biphenyls are integral components in the formulation of liquid crystal mixtures, where they are combined with other LC compounds to achieve a specific set of physical properties tailored for a particular application. researchgate.netnih.gov

Iii. Molecular Structure, Conformation, and Intermolecular Interactions

Conformational Analysis using Computational and Experimental Methods

The conformation of biphenyl (B1667301) derivatives is primarily defined by the torsion angle between the two phenyl rings. This dihedral angle is a result of the balance between the steric hindrance of the ortho substituents, which favors a twisted conformation, and the π-conjugation between the rings, which favors a planar arrangement. In 2,3-Difluoro-4'-pentyl-1,1'-biphenyl, the presence of fluorine atoms at the 2- and 3-positions significantly influences this conformational preference.

For biphenyl systems in general, torsion angles are smallest (37-45°) when unsubstituted or substituted with small atoms like fluorine. rsc.org The bulkiness of the substituent directly correlates with an increase in the torsion angle. rsc.org

Table 1: Torsion Angles in Related Biphenyl Compounds

Compound Method Torsion Angle (°) Source
2,2'-Difluorobiphenyl (B165479) X-ray Diffraction (solid) 58 researchgate.net
2,2'-Difluorobiphenyl NMR (liquid crystal phase, syn) ~51 researchgate.net
2,2'-Difluorobiphenyl NMR (liquid crystal phase, anti) ~130 researchgate.net

This table presents data for analogous compounds to infer the conformational behavior of this compound.

The introduction of fluorine atoms into the biphenyl core has several significant effects on the molecular geometry and electronic properties. acs.org Fluorine is the most electronegative element, leading to the formation of strong C-F bonds with significant dipole moments. This can alter the electrostatic interactions between molecules. rsc.org The presence of fluorine can also induce steric effects that modify the conformation of the molecule. rsc.org

In the case of 2,3-difluoro substitution, the fluorine at the 2-position (ortho-position) will have a dominant steric effect, forcing the phenyl rings out of planarity to minimize repulsion. The fluorine at the 3-position will primarily influence the electronic distribution within the phenyl ring. This strategic placement of fluorine atoms is a common method to tune the physical properties of liquid crystals, such as dielectric anisotropy, viscosity, and clearing points. acs.org The substitution can lead to a molecule that is slightly bow-shaped, even with a flexible alkyl chain in an all-trans conformation. researchgate.net

Investigation of Intermolecular Associations and Packing Models

The mesomorphic behavior of liquid crystals is a direct consequence of the anisotropic intermolecular interactions that promote long-range orientational order. In fluorinated biphenyls like this compound, the intermolecular associations are a complex interplay of several forces:

Steric Repulsion: This force dictates the packing efficiency and, as discussed, the conformation of the molecule.

Electrostatic Interactions: The C-F bonds introduce localized dipoles, leading to specific electrostatic interactions that can influence the local molecular arrangement. rsc.org

Analysis of Dipolar Structure and Correlations in Anisotropic Phases

The dipolar structure of this compound is dominated by the strong C-F bonds. The vector sum of these bond dipoles, along with any contribution from the pentyl chain, results in a net molecular dipole moment. The orientation of this dipole moment relative to the long molecular axis is a critical parameter that determines the dielectric anisotropy (Δε) of the material in its liquid crystalline phases.

In anisotropic phases like the nematic phase, the molecules exhibit long-range orientational order. The correlations between the molecular dipoles in this ordered state are of significant interest. For materials with positive dielectric anisotropy, the net dipole moment has a larger component parallel to the long molecular axis. Conversely, for negative dielectric anisotropy, the net dipole moment has a larger component perpendicular to the long molecular axis. The 2,3-difluoro substitution pattern is expected to create a significant transverse dipole moment, which would likely result in a negative dielectric anisotropy.

The study of selectively deuterated 4'-pentyl-4-biphenylcarbonitrile (5CB), a related liquid crystal, has shown that changes in intermolecular interactions can affect the self-organization and electric-field responsiveness. nih.gov The incorporation of fluorine, with its high electronegativity, is known to significantly alter properties like dielectric anisotropy, resistivity, and viscosity in liquid crystals. acs.org

Iv. Advanced Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For 2,3-Difluoro-4'-pentyl-1,1'-biphenyl, DFT calculations are instrumental in elucidating a range of molecular properties that govern its macroscopic behavior.

The first step in a DFT study is typically geometry optimization, which determines the most stable three-dimensional arrangement of the atoms in the molecule. This process finds the lowest energy conformation, providing insights into bond lengths, bond angles, and the dihedral angle between the two phenyl rings. The electronic structure, which describes the distribution and energy of electrons within the molecule, is then calculated for this optimized geometry. For biphenyl (B1667301) derivatives, the planarity of the molecule and the nature of the substituents significantly influence the electronic structure. nih.gov The presence of fluorine atoms and a pentyl chain on the biphenyl core of this compound will uniquely define its structural and electronic characteristics.

Charge dynamics in a molecule refer to how electric charge is distributed and how this distribution changes over time. diva-portal.orgresearchgate.net In molecules like this compound, the electronegative fluorine atoms can induce a significant charge separation. Spin-orbit coupling is a relativistic effect that describes the interaction of an electron's spin with its orbital motion around the nucleus. In certain molecular systems, this can lead to the delocalization of spin density across the molecule. nih.govspbu.ru Theoretical investigations can model these dynamics, providing a picture of how charge and spin are transferred and delocalized, which is crucial for applications in molecular electronics and spintronics. nih.gov While detailed studies on the charge and spin dynamics specific to this compound are not widely published, the general principles suggest that the fluorine substituents would play a key role in these properties.

Polarizability is a measure of how easily the electron cloud of a molecule can be distorted by an external electric field, inducing a dipole moment. wikipedia.org Hyperpolarizability is the higher-order response and is fundamental to nonlinear optical (NLO) properties. researchgate.netscirp.org DFT calculations are a standard method for predicting these properties. For liquid crystals, polarizability is directly related to the refractive index and dielectric constant. wikipedia.org Generally, larger molecules are more polarizable, and the presence of electron-withdrawing or -donating groups can significantly affect these values. nih.gov The polarizability of this compound is expected to be anisotropic, meaning it will have different values depending on the direction of the applied electric field relative to the molecular axes.

Table 1: Theoretical Molecular Property Evaluation

PropertyTheoretical Evaluation MethodSignificance
Geometry OptimizationDFTDetermines the most stable 3D structure, including bond lengths, angles, and dihedral angles.
Electronic StructureDFTDescribes the distribution and energy levels of electrons, influencing reactivity and optical properties.
Charge DynamicsTheoretical ModelingAnalyzes the distribution and movement of charge within the molecule.
Spin-Orbit DelocalizationTheoretical ModelingInvestigates the interaction between electron spin and orbital motion, relevant for spintronics.
PolarizabilityDFTMeasures the response of the electron cloud to an electric field, affecting optical properties. wikipedia.org
HyperpolarizabilityDFTDescribes the nonlinear optical response of the molecule. scirp.org
HOMO-LUMO Energy GapDFTRelates to the electronic excitation energy, molecular stability, and reactivity. science.govlibretexts.org
Dipole MomentDFTQuantifies the separation of positive and negative charges, influencing intermolecular interactions.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy difference between them, the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical reactivity, kinetic stability, and the energy required for electronic excitation. science.govlibretexts.org A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates the molecule is more easily excitable. researchgate.net DFT calculations are frequently used to determine the energies of these orbitals and the corresponding gap. rsc.orgnih.gov For this compound, the electron-withdrawing nature of the fluorine atoms would be expected to influence the energies of the frontier orbitals.

The molecular dipole moment is a measure of the net polarity of a molecule, arising from the asymmetrical distribution of charge. The fluorine atoms in this compound, due to their high electronegativity, will induce a significant dipole moment. DFT calculations can predict not only the magnitude of the dipole moment but also its direction (vector) within the molecule. scirp.org The anisotropy of the dipole moment, meaning its directional dependence, is particularly important for liquid crystals as it strongly influences the intermolecular forces that lead to the formation of ordered phases.

Theoretical Modeling of Orientational Order in Liquid Crystalline Phases

The defining characteristic of a liquid crystal is its long-range orientational order, where the molecules tend to align along a common direction known as the director. icm.edu.pl Theoretical models, often built upon statistical mechanics and intermolecular interaction potentials, are used to understand and predict this ordering. researchgate.netasianpubs.org For calamitic (rod-like) liquid crystals like this compound, the Maier-Saupe theory is a foundational model that describes the nematic phase based on anisotropic van der Waals forces. More sophisticated models incorporate details from DFT calculations, such as the molecular shape, polarizability, and dipole moment, to provide a more accurate description of the orientational order and phase behavior. researchgate.netscirp.org These models can predict how the degree of order changes with temperature and how it is influenced by the specific molecular features of this compound.

Simulation of Molecular Interactions under External Fields

Extensive research into existing scientific literature and computational databases did not yield any specific studies or datasets pertaining to the simulation of molecular interactions of This compound under the influence of external electric or magnetic fields.

However, at present, no published research appears to have focused on applying these computational methods to This compound . Therefore, detailed research findings and data tables on this specific topic are not available.

V. Advanced Characterization Techniques and Spectroscopic Analysis

Vibrational Spectroscopy for Structural Elucidation and Phase Behavior

Vibrational spectroscopy, encompassing both Raman and Fourier Transform Infrared (FTIR) techniques, is a powerful tool for investigating the molecular structure and phase transitions of liquid crystals. nih.gov These methods probe the vibrational modes of a molecule, which are sensitive to changes in conformation, intermolecular interactions, and the local environment that occur during phase transitions.

Temperature-dependent Raman spectroscopy is particularly effective for studying the phase transitions in liquid crystalline materials. By monitoring changes in the frequency, intensity, and width of Raman bands as a function of temperature, one can identify transitions between crystalline, nematic, smectic, and isotropic phases. aps.org For a compound like 2,3-Difluoro-4'-pentyl-1,1'-biphenyl, specific vibrational modes, such as the biphenyl (B1667301) backbone vibrations and the stretching modes of the pentyl chain, serve as sensitive probes of molecular ordering.

In analogous compounds like 4-cyano-4'-pentylbiphenyl (B1218408) (5CB), Raman studies have been used to track conformational changes during phase transitions. arxiv.org For instance, the intensity of certain bands can be correlated with the degree of orientational order. aps.org The softening of specific phonon modes, observed as a decrease in frequency, can signal the onset of a structural phase transition. aps.org For this compound, one would expect to observe distinct changes in the Raman spectra at the solid-to-mesophase and mesophase-to-isotropic transition temperatures. Analysis of the C-F and C-H vibrational modes would provide insight into the behavior of the fluorinated ring and the flexible alkyl chain throughout these transitions.

Fourier Transform Infrared (FTIR) spectroscopy is a fundamental technique for identifying the functional groups within a molecule. nih.gov An analysis of the FTIR spectrum of this compound allows for the confirmation of its key structural components. nih.gov The spectrum can be divided into several characteristic regions: C-H stretching vibrations of the aromatic rings and the alkyl chain, C=C stretching of the biphenyl core, and C-F stretching of the fluorinated ring. nih.govnih.gov

The assignments of these vibrational bands are typically supported by quantum chemistry calculations, such as those based on Density Functional Theory (DFT), which help to reliably interpret the experimental spectra. nih.govcomputersciencejournal.org For example, studies on similar fluorinated biphenyl compounds have identified characteristic peaks for aromatic C-H stretching, aromatic C=C bonds, and C-F bonds. nih.gov The presence of the pentyl group is confirmed by sp³ C-H stretching vibrations. nih.gov

Below is a table summarizing the expected FTIR vibrational frequencies for the key functional groups in this compound, based on data from analogous compounds.

Functional Group Vibrational Mode **Expected Wavenumber (cm⁻¹) **Reference
Aromatic C-HStretching~3100 - 3000 nih.gov
Alkyl C-H (Pentyl)Stretching~2950 - 2850 nih.gov
Aromatic C=CStretching~1600 - 1475 nih.gov
C-FStretching~1250 - 1100 nih.gov
C-HBending~1600, ~1265 nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining molecular structure, conformation, and dynamics in liquid crystals. nih.govtandfonline.com By probing the magnetic properties of atomic nuclei, NMR provides detailed information on the local environment of each atom in the molecule.

¹³C NMR spectroscopy is instrumental in confirming the carbon skeleton of this compound. The chemical shift of each carbon atom is highly sensitive to its electronic environment, providing a unique fingerprint of the molecule. nih.gov In fluorinated compounds, the coupling between carbon and fluorine nuclei (J-coupling) results in the splitting of carbon signals, which is a definitive indicator of fluorine substitution and provides information about the proximity of the atoms. nih.gov For instance, carbons directly bonded to fluorine will appear as doublets with a large coupling constant, while carbons two or three bonds away will show smaller couplings. nih.gov

The analysis of chemical shift anisotropies in the liquid crystal phase can yield detailed information about the orientational order of the molecule. nih.gov Studies on similar compounds like 5CB have utilized ¹³C NMR to measure order parameters and study conformational changes within the mesophases. researchgate.net

The following table lists the predicted ¹³C NMR chemical shifts for this compound, based on known data for biphenyl, fluorobiphenyl, and pentylbenzene (B43098) derivatives. organicchemistrydata.orgchemicalbook.com

Carbon Atom(s) Environment Predicted Chemical Shift (ppm) Reference
C2, C3Aromatic C-F145 - 160 (with J-coupling) nih.gov
C1, C4, C5, C6Aromatic C-H / C-C115 - 135 nih.govchemicalbook.com
C1', C4'Aromatic C-C (p-substituted)138 - 145 chemicalbook.com
C2', C3', C5', C6'Aromatic C-H125 - 130 chemicalbook.com
Pentyl ChainAliphatic CH₂, CH₃14 - 36 researchgate.net

Deuterium (B1214612) (²H) NMR spectroscopy on isotopically labeled samples is a premier technique for investigating molecular dynamics and orientational ordering in liquid crystals. nih.gov By selectively replacing specific protons with deuterium atoms on either the rigid biphenyl core or the flexible pentyl chain, one can probe the behavior of different parts of the molecule independently. nih.gov

The quadrupolar splitting observed in the ²H NMR spectrum is directly related to the orientational order parameter of the C-D bond axis. mdpi.com Temperature-dependent studies of these splittings provide detailed insights into how the molecular ordering changes through different liquid crystal phases. nih.govmdpi.com For example, deuterating the pentyl chain at different positions would reveal the "odd-even" effect, where the order parameter of successive C-D bonds along the chain varies, reflecting the chain's conformational flexibility. nih.gov This technique has been extensively applied to compounds like 5CB to build a comprehensive picture of its phase behavior and molecular dynamics. nih.govresearchgate.net

X-ray Diffraction (XRD) and Scattering Techniques for Mesophase Structure

X-ray diffraction (XRD) is an essential technique for identifying the type and structure of liquid crystalline mesophases. researchgate.net By analyzing the diffraction pattern produced when X-rays scatter from an oriented sample, one can determine the spatial arrangement of the molecules. osti.gov

For a calamitic (rod-shaped) molecule like this compound, XRD patterns typically show distinct features for different phases:

Nematic Phase: A diffuse outer ring at wide angles, corresponding to the average lateral spacing between molecules, and possibly two diffuse spots on the meridian at small angles if cybotactic clusters (short-range smectic-like order) are present. mdpi.com

Smectic Phases: Sharp, quasi-Bragg peaks at small angles in the scattering vector, which correspond to the layer spacing (d-spacing) of the smectic structure. researchgate.net The wide-angle scattering remains diffuse, reflecting the liquid-like order within the layers.

XRD studies on similar biphenyl liquid crystals have confirmed the presence of monolayer or bilayer smectic A phases and have been used to measure the layer spacing as a function of temperature. researchgate.netresearchgate.net These measurements provide crucial information about the packing of the molecules and can reveal details such as molecular tilt within the smectic layers. mdpi.com

Small-Angle X-ray Scattering (SAXS) for Positional Order Correlations

Small-Angle X-ray Scattering (SAXS) is a powerful, non-destructive technique used to determine nanoscale structure and correlations in materials, including liquid crystals. youtube.com It is particularly effective for probing periodic structures, such as the smectic layers or columnar phases in liquid crystals, providing quantitative information about their spacing and the nature of positional order. researchgate.net In a typical SAXS experiment on a liquid crystal, a collimated X-ray beam is passed through the sample, and the scattered X-rays are collected at very small angles (typically < 5 degrees). The resulting scattering pattern contains information about the size, shape, and arrangement of scattering objects. For a smectic liquid crystal, SAXS patterns would exhibit sharp peaks, with the positions of these peaks relating to the layer spacing (d-spacing). The width of these peaks provides information about the correlation length of the positional order.

However, no specific SAXS studies focused on determining the positional order correlations in this compound have been reported. While studies on other liquid crystalline elastomers and polymers demonstrate the utility of SAXS in resolving partially crystalline structures and analyzing Bragg peaks to understand ordering researchgate.netmdpi.com, such data is absent for the compound .

Tender Resonant X-ray Scattering (TReXS) for Helical Pitch Measurements in Modulated Phases

Tender Resonant X-ray Scattering (TReXS) is an advanced synchrotron-based technique that utilizes X-ray energies near an element's absorption edge to enhance scattering contrast and probe specific chemical or orientational ordering. nih.gov This method is particularly valuable for complex systems like modulated liquid crystal phases, such as chiral nematic (cholesteric) or twist-bend nematic phases, where it can be used to measure the helical pitch. The resonance effect can amplify otherwise "forbidden" reflections that arise from the periodic helical structure, providing a direct measure of its pitch length. nih.gov The technique is element-specific, often targeting sulfur or selenium in liquid crystal molecules to gain this enhanced contrast.

There are no available TReXS studies that have been performed on this compound. The application of TReXS requires an appropriate absorption edge within the molecule. While fluorine has a K-edge, its energy is in the soft X-ray range, and resonant scattering experiments on fluorinated liquid crystals using this technique have not been documented in the context of this specific compound. Therefore, no data on its helical pitch as determined by TReXS can be presented.

Optical Microscopy for Mesophase Observation and Texture Analysis

Polarized Optical Microscopy (POM) is a fundamental and indispensable tool for the identification and characterization of liquid crystal phases. By observing a thin sample of the material between two crossed polarizers, the birefringent nature of liquid crystalline phases produces characteristic patterns known as textures. These textures are unique to each type of mesophase (e.g., nematic, smectic, columnar) and can be used to identify the phase and observe transition temperatures and defect structures. acs.orgnih.gov

For instance, a nematic phase typically exhibits a thread-like schlieren texture, while smectic phases show focal-conic or fan-like textures. Upon heating or cooling, changes in these textures signify phase transitions.

Despite the fundamental nature of this technique, specific optical micrographs or detailed descriptions of the mesophase textures for this compound are not available in the reviewed literature. Studies on similar molecules, such as fluorinated terphenyls and the well-known 4'-pentyl-4-biphenylcarbonitrile (5CB), demonstrate the standard use of POM to identify nematic and crystalline phases and their transitions. acs.orgnih.gov However, without specific experimental observation of this compound, a detailed analysis of its unique textures and mesophase behavior cannot be provided.

Vi. Structure Performance Relationships in Advanced Material Design

Impact of Fluorine Substitution Pattern on Material Behavior

The introduction of fluorine atoms into the core of a liquid crystal molecule is a powerful strategy for manipulating its physical properties. The high electronegativity, small size, and high chemical stability of fluorine atoms allow for significant alterations in electronic distribution and intermolecular interactions without introducing substantial steric hindrance.

The position and number of fluorine substituents on the biphenyl (B1667301) core have a marked effect on the stability and type of mesophases exhibited by a liquid crystal. Lateral fluorine substitution, as seen in 2,3-Difluoro-4'-pentyl-1,1'-biphenyl, is known to influence the melting point and clearing point (the temperature at which the liquid crystal becomes an isotropic liquid). Generally, lateral fluoro-substitutions tend to decrease clearing points. researchgate.net

In a study of a similar terphenyl-based system, 2',3'-difluoro-4,4''-dipentyl-p-terphenyl, the difluoro substitution plays a crucial role in defining the mesomorphic behavior. nih.gov The introduction of lateral fluorine atoms can disrupt the molecular packing to some extent, which can lead to a depression of the melting point and a modification of the nematic phase stability. For instance, in some fluorinated biphenyl and terphenyl derivatives, the presence of fluorine enhances the stability of the nematic phase. researchgate.net

The influence of fluorine substitution on mesophase stability can be summarized in the following table, based on general observations in fluorinated liquid crystals:

Fluorine Substitution Pattern General Effect on Mesophase Stability Reasoning
Lateral (e.g., 2,3-difluoro)Can decrease clearing point, may enhance nematic phase stability.Alters intermolecular spacing and dipole moments, potentially weakening lateral cohesive forces while maintaining orientational order.
TerminalTends to enhance smectic phase stability and increase clearing points.Increases the overall polarity and polarizability along the molecular long axis, promoting layered structures.

In the case of this compound, the two fluorine atoms on one of the phenyl rings introduce strong lateral dipole moments. This substitution pattern is a well-established method for inducing a negative dielectric anisotropy (Δε < 0). nih.gov This is because the vector sum of the C-F bond dipoles points more perpendicular than parallel to the long axis of the molecule. Liquid crystals with negative dielectric anisotropy are essential for technologies such as in-plane switching (IPS) and vertically aligned (VA) liquid crystal displays (LCDs).

Research on a related monomeric nematogen, 2',3'-difluoro-4,4''-dipentyl-p-terphenyl (MCT5), and its corresponding dimer and trimer, has shown that the ortho-difluoro-substituted terphenyl units consistently lead to negative dielectric anisotropy. nih.gov The magnitude of this anisotropy can be systematically varied with the number of linked mesogenic units. nih.gov

The following table illustrates the general influence of fluorine substitution on the electro-optical properties of biphenyl-based liquid crystals:

Property Effect of 2,3-Difluoro Substitution Application Relevance
Dielectric Anisotropy (Δε)Induces a negative value.Crucial for VA and IPS display modes, enabling low power consumption and wide viewing angles.
Birefringence (Δn)Can be modulated. Fluorination can either increase or decrease birefringence depending on the specific molecular structure. researchgate.netHigh birefringence is desirable for applications in the infrared region and for optical phase modulators. researchgate.net
Rotational ViscosityOften reduced with fluorination.Leads to faster switching times in electro-optical devices.

Role of Terminal Alkyl Chain Length on Mesogenic Properties

The terminal alkyl chain, such as the pentyl group in this compound, plays a crucial role in determining the mesogenic properties of a liquid crystal molecule. It influences the balance between positional and orientational order, thereby affecting phase transitions and the temperature range of the mesophases.

The length of the terminal alkyl chain directly impacts the clearing point of a liquid crystal. In a homologous series of 4-n-alkyl-4'-cyanobiphenyls, it has been observed that as the alkyl chain length increases, the clearing point generally decreases. nih.gov This is attributed to the increased flexibility of the longer chains, which disrupts the long-range orientational order of the nematic phase.

Furthermore, the length of the alkyl chain can influence the type of mesophase formed. While shorter chains tend to favor the formation of a nematic phase, longer chains promote the emergence of smectic phases, where the molecules are organized into layers. researchgate.net The increased van der Waals interactions between the longer alkyl chains of adjacent molecules stabilize these more ordered, layered structures. For instance, in some liquid crystal series, an increase in the alkyl chain length leads to the appearance of an induced smectic A phase in mixtures. researchgate.net

A well-documented phenomenon in homologous series of liquid crystals is the "odd-even effect." This refers to the alternating behavior of transition temperatures and other physical properties as the number of carbon atoms in the terminal alkyl chain changes from odd to even. nih.govresearchgate.net

This odd-even effect is a powerful tool in the molecular engineering of liquid crystals, allowing for the fine-tuning of transition temperatures.

Influence of Linking Bridges and Dimeric Architectures

While this compound is a monomeric liquid crystal, understanding the principles of linking bridges and dimeric architectures is crucial as they represent a direct extension of the design principles for advanced materials. Liquid crystal dimers consist of two rigid mesogenic units, similar to the fluorinated biphenyl core, connected by a flexible spacer, typically an alkyl chain.

The properties of dimers are profoundly influenced by the length and parity of the flexible spacer. This is another manifestation of the odd-even effect. Dimers with an even number of atoms in the spacer tend to adopt a more linear average shape, while those with an odd-numbered spacer are, on average, bent. nih.gov This difference in molecular shape has a dramatic impact on the resulting mesophases. For instance, odd-membered dimers are known to form a novel, structurally chiral nematic phase known as the twist-bend nematic (NTB) phase. nih.gov

A symmetric dimer based on the 2',3'-difluoro-4''-pentyl-[1,1':4',1''-terphenyl] mesogen, namely 1,5-bis(2',3'-difluoro-4''-pentyl-[1,1':4',1''-terphenyl]-4-yl)nonane (DTC5C9), has been synthesized and studied. nih.gov This demonstrates how the principles of fluorination and dimerization can be combined. The presence of the difluoroterphenyl units imparts a negative dielectric anisotropy to the dimer. The odd-numbered nonane spacer in this dimer facilitates the formation of a twist-bend nematic phase. nih.gov

The nature of the linking group that connects the spacer to the mesogenic core also plays a significant role. For example, replacing an ether link with a thioether link can alter the geometry and flexibility of the dimer, thereby influencing its transition temperatures and mesophase stability. acs.orgrsc.org

The study of dimeric and other oligomeric liquid crystals provides valuable insights into the structure-property relationships that govern the self-assembly of these complex molecular architectures, paving the way for the design of new materials with tailored properties. nih.gov

Spacer Length Effects on Mesophase Formation

The length of flexible spacers, typically alkyl chains, connecting rigid mesogenic cores plays a critical role in determining the type and stability of the resulting liquid crystalline phases (mesophases).

In dimeric liquid crystalline systems, the length and parity (odd or even number of atoms) of the central flexible spacer dramatically influence the Isotropic-Nematic transitional properties. nih.gov For instance, studies on acid-base complexes that form gemini-like surfactants have shown that the length of the dicarboxylic acid spacer influences the packing structure of the liquid crystal phases, thereby altering phase formation. researchgate.net In these systems, it was observed that complexes with shorter spacers (octanoic and decanoic acid) exhibited hexagonal, bicontinuous, and lamellar phases as concentration increased. researchgate.net However, a longer spacer (dodecanoic acid) resulted in the absence of the hexagonal phase, a deviation attributed to the folding structure of the longer alkyl chain. researchgate.net

While the length of the rigid core generally has the most significant effect on the induction strength of the Smectic A (SmA) phase, the length of the terminal alkyl chain (typically 3–5 carbon atoms) has a relatively minor influence. researchgate.net However, in certain DNA-discotic cationic lipid complexes, increasing the spacer length in the triphenylene (B110318) imidazolium salts from C5 and C8 to C11 led to a slight decrease in the negative-to-positive charge ratio. bizhat.com

Table 1: Effect of Spacer Length on Mesophase Behavior in Acid-Base Complexes

Main ChainSpacer (Dicarboxylic Acid)Observed Liquid Crystal Phases
C16amineOctanoic Acid (C8)Hexagonal, Bicontinuous, Lamellar
C16amineDecanoic Acid (C10)Hexagonal, Bicontinuous, Lamellar
C16amineDodecanoic Acid (C12)Bicontinuous, Lamellar

Data sourced from Arakawa et al. researchgate.net

Consequence of Bridging Group Type on Self-Assembly

The nature of the bridging group linking different parts of a mesogenic molecule significantly affects its self-assembly behavior and the resulting mesophases.

In derivatives of 2′,3′-difluoroterphenyl, the type of linking bridge has been shown to influence the polymorphism of smectic phases. rsc.org For example, a compound with a –CH₂O– linking bridge connected to a longer methylene spacer exhibits a chiral smectic phase with antiferroelectric properties (SmCA phase). rsc.org In contrast, a similar compound with a –COO– linking bridge and a shorter alkyl chain forms a chiral smectic phase with ferroelectric properties (SmC* phase). rsc.org Both of these compounds demonstrate complex relaxation dynamics in their identified thermodynamic states, as revealed by dielectric measurements. rsc.org

The introduction of two amidinium groups to a spacer unit can control the direction of the formation of a self-assembled structure. Fine-tuning the distance between these amidinium groups within the spacer units can help control the stabilizing interactions of two carboxylic acid units, leading to the formation of a four-component box-like assembled structure in the crystalline state.

Engineering Dielectric Anisotropy through Molecular Design

Dielectric anisotropy (Δε), the difference between the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the director of the liquid crystal, is a crucial parameter for display applications. Molecular design strategies, particularly the incorporation of fluorine atoms, are pivotal in engineering this property.

Strategies for Achieving Negative Dielectric Anisotropy

Negative dielectric anisotropy (Δε < 0) is achieved when the perpendicular component of the dielectric permittivity is greater than the parallel component. This is a key property for technologies like fringe-field switching (FFS) and vertical alignment (VA) liquid crystal displays. mdpi.comresearchgate.net The primary strategy for inducing negative Δε is to introduce lateral polar substituents that create a dipole moment perpendicular to the principal molecular axis. mdpi.comresearchgate.net

Several molecular design approaches can be employed to achieve this:

Lateral Polar Groups: Positioning polar units, such as fluorine atoms, in the lateral positions of an aromatic ring is a common and effective method. mdpi.comresearchgate.net Laterally difluoro-terphenyl compounds are known to exhibit negative dielectric anisotropy. nih.gov

Polar Linking Groups: The use of certain polar linking groups, like esters, can contribute to a perpendicular dipole moment. mdpi.comresearchgate.net

Off-Axis Heterocyclic Rings: Incorporating heterocyclic rings with the heteroatom positioned off the principal molecular axis can also induce negative Δε. mdpi.comresearchgate.net

Axial Polar Units in Cyclohexane Rings: Adding a polar unit at an axial position of a cyclohexane ring is another viable strategy. mdpi.comresearchgate.net

It is important to note that while effective, off-axis polar groups can decrease the aspect ratio of the molecule, which may disrupt the stability of the liquid crystal phase. mdpi.comresearchgate.net

Relationship between Fluorination and Perpendicular Dielectric Components

The strategic placement of fluorine atoms on the mesogenic core is a powerful tool for tuning the dielectric properties of liquid crystals. The high electronegativity of fluorine induces strong dipole moments. When fluorine atoms are substituted at lateral positions on an aromatic ring, they generate a significant dipole moment perpendicular to the long molecular axis. This directly increases the value of the perpendicular dielectric component (ε⊥). mdpi.com

In laterally fluorinated liquid crystal dimers and trimers, the long-range orientational order in the nematic phase leads to an increase in the ε⊥ component. nih.gov This trend is sustained throughout the entire range of the nematic phase. nih.gov The addition of halogen atoms, like fluorine, can also increase the ionic radius of the molecule, promoting a more parallel alignment within an electrode. researchgate.net

The degree of fluorination can also be used for fine-tuning the temperature range of a mesophase. researchgate.net Furthermore, fluorinated liquid crystals are often favored for their high resistivity. mdpi.com

Vii. Research Applications in Liquid Crystalline Systems

Utilization as Components in Nematic Liquid Crystal Mixtures

2,3-Difluoro-4'-pentyl-1,1'-biphenyl is primarily utilized as a component in nematic liquid crystal mixtures to tailor the bulk properties of the final material, most notably its dielectric anisotropy (Δε). The defining feature of this compound, derived from its 2,3-difluoro substitution, is its negative dielectric anisotropy (Δε < 0). 81lcd.com This is in contrast to conventional nematic materials like 4-Cyano-4'-pentylbiphenyl (B1218408) (5CB), which possess a strong positive Δε due to the polar cyano group. mdpi.comresearchgate.net

The negative dielectric anisotropy of molecules like this compound is crucial for the operation of display modes such as In-Plane Switching (IPS) and Vertically Aligned Nematic (VAN), where the liquid crystal directors align perpendicular or parallel to an applied electric field, respectively. Mixtures with a tailored negative Δε enable fast switching times and superior viewing angles in modern flat-panel displays.

Furthermore, the incorporation of fluorine atoms into liquid crystal molecules can contribute to a reduction in viscosity and an improvement in other performance metrics such as voltage holding ratio and UV stability, making them desirable components for high-performance display formulations. beilstein-journals.org Research on related fluorinated terphenyls has shown that lateral fluorine substitution significantly influences the dielectric properties, a key aspect in the design of new liquid crystal mixtures. mdpi.com

Table 1: Physical and Chemical Properties of this compound

PropertyValue / DescriptionSource
CAS Number121219-17-8 chemicalbook.com
Molecular FormulaC17H18F2
Key CharacteristicExhibits negative dielectric anisotropy (Δε < 0) 81lcd.com
Primary UseComponent in nematic liquid crystal mixtures 81lcd.com

Suitability as Host Materials for Ferroelectric Liquid Crystal Displays

The properties of this compound make it a suitable candidate for inclusion in host mixtures for Ferroelectric Liquid Crystal Displays (FLCDs). While FLCs are known for their fast switching speeds, the performance of an FLCD is highly dependent on the properties of the host mixture. Certain advanced FLCD operating modes, such as the τ-Vmin mode, require materials with specifically engineered dielectric properties, including negative dielectric anisotropy, to achieve optimal performance. mdpi.com

Development of Antiferroelectric Liquid Crystalline Materials

The direct application of this compound in the formulation of antiferroelectric liquid crystal (AFLC) materials is not extensively documented in the reviewed literature. Antiferroelectric phases are typically observed in more complex molecular structures. While research has shown that related fluorinated terphenyl compounds can exhibit antiferroelectric behavior, these molecules possess a longer, more complex rigid core than the biphenyl (B1667301) structure of the target compound. The specific role of simpler biphenyl derivatives like this compound in this area remains a subject for further investigation.

Exploration in Twist-Bend Nematic (NTB) Phases

The twist-bend nematic (NTB) phase is a unique fluid state of matter characterized by a heliconical structure with a pitch on the order of nanometers. nih.gov This phase is typically formed by molecules with a distinct bent shape, such as specific liquid crystal dimers or bent-core mesogens. nih.govaps.orgrsc.orgmdpi.com

This compound, being a relatively linear, rod-like molecule, does not possess the requisite bent geometry to form an NTB phase on its own. The vast body of research on NTB materials has focused on these specialized dimeric and bent-core structures. mdpi.comnih.govmdpi.com While difluorobiphenyl units have been incorporated into larger, non-symmetric dimeric molecules that do exhibit NTB phases, the direct exploration of this compound within this specific research area is limited. rsc.org

Applications in High-Speed Photonics and Liquid Crystal Display Devices

The combination of negative dielectric anisotropy and potentially low rotational viscosity makes this compound a valuable component for high-speed photonics and advanced liquid crystal display devices. 81lcd.commdpi.com The speed of a liquid crystal device is fundamentally linked to the rotational viscosity of the material and its response to an electric field, which is governed by its dielectric anisotropy.

In display technologies, its negative Δε is essential for modes like IPS and VAN, which are industry standards for high-quality televisions, monitors, and mobile devices known for their fast response times and excellent image fidelity. beilstein-journals.org In the realm of photonics, liquid crystal-based devices such as optical switches, spatial light modulators, and tunable filters require materials that can be modulated at high frequencies. The properties of fluorinated liquid crystals like this compound contribute to fulfilling these performance demands. nih.gov

Viii. Future Directions and Emerging Research Avenues

Advanced Theoretical Modeling for Predictive Material Design

The development of new liquid crystal materials has been significantly accelerated by the use of computational chemistry. Theoretical modeling, particularly using Density Functional Theory (DFT), has become an indispensable tool for predicting the properties of fluorinated biphenyls before their synthesis. bohrium.com

Future research will focus on developing more sophisticated and accurate theoretical models. Advanced computational methods will aim to:

Enhance Predictive Accuracy: Current DFT methods provide good agreement with experimental results for molecular structures and some properties. nih.gov However, future models will strive for even greater accuracy in predicting complex behaviors such as phase transition temperatures, viscosity, and dielectric anisotropy, which are crucial for display and photonic applications.

Model Intermolecular Interactions: The physical properties of liquid crystals are governed by intermolecular forces. Advanced modeling will focus on accurately simulating these weak interactions, including dipole-dipole forces and dispersion interactions, which are significantly influenced by fluorine substitution. nih.gov Molecular electrostatic potential analysis is a key tool in this area, suggesting how molecules will interact in the condensed phase. nih.gov

Simulate Dynamic Behavior: Moving beyond static models, future research will employ molecular dynamics simulations to understand the collective behavior and relaxation dynamics of large ensembles of fluorinated biphenyl (B1667301) molecules. This can provide insights into the formation of different mesophases and their response to external stimuli like electric fields. nih.gov

High-Throughput Screening: By combining advanced modeling with machine learning algorithms, researchers can create high-throughput virtual screening processes. This will allow for the rapid evaluation of vast libraries of potential molecular structures, identifying promising candidates like 2,3-Difluoro-4'-pentyl-1,1'-biphenyl for specific applications and accelerating the discovery of new materials.

A study on fluorinated terphenyl core liquid crystals utilized DFT/B3LYP with the 6-311G+(d, p) basis set to determine thermodynamic properties, reactivity, and structural attributes, highlighting the potential of these compounds for nonlinear optics (NLO) applications. bohrium.com

Exploration of New Molecular Architectures for Tunable Material Performance

The performance of a liquid crystal is intrinsically linked to its molecular structure. While this compound serves as a foundational structure, future research is actively exploring novel molecular architectures to precisely tune material properties.

Key areas of exploration include:

Modification of the Biphenyl Core: Researchers are investigating the impact of expanding the rigid core from a biphenyl to a terphenyl or even a triphenylene (B110318) structure. nih.govmdpi.comrsc.org Increasing the number of aromatic rings can enhance thermal stability and modify the mesophase behavior. mdpi.com For instance, studies on fluorinated 4-pentyl-4″-propyl-1,1′:4′,1″-terphenyls show that the number and position of fluorine atoms significantly impact the self-assembly and phase transitions of the material. nih.gov

Varying Alkyl Chains: The length and branching of terminal alkyl chains play a critical role in determining the melting point and the type of liquid crystal phase formed. nih.gov Synthesizing analogues of this compound with different alkyl chains (e.g., propyl, butyl, hexyl) allows for the fine-tuning of the nematic range and viscosity.

Introducing New Linking Groups: The incorporation of different linking groups, such as esters, azomethines (Schiff bases), or ethylene (B1197577) groups, between the aromatic rings can alter the molecule's geometry, polarity, and flexibility. mdpi.comnih.govcapes.gov.br This, in turn, influences the mesomorphic and optical properties. For example, new biphenyl azomethine liquid crystals have been shown to exhibit high thermal stability and wide nematogenic temperature ranges. mdpi.com

Systematic Fluorination: The number and position of fluorine substituents on the biphenyl core are powerful tools for tuning properties. Lateral fluorination, as seen in this compound, is known to reduce melting points and smectic tendencies while favorably influencing dielectric anisotropy. acs.org Future work will systematically explore other fluorination patterns to optimize performance for specific applications.

The table below summarizes findings from research into new fluorinated biphenyl compounds synthesized via Suzuki-Miyaura coupling, demonstrating the impact of different substituents on their physical properties. nih.gov

Compound NameChemical FormulaMolecular Weight ( g/mol )Melting Point (°C)
4′-(tert-butyl)-3,4-difluoro-1,1′-biphenyl (TBDFBP)C₁₆H₁₆F₂246.30105–107
1-(3′,4′-difluoro-[1,1′-biphenyl]-4-yl)ethanone (DFBPE)C₁₄H₁₀F₂O232.2371–72
3,4-difluoro-3′-nitro-1,1′-biphenyl (DFNBP)C₁₂H₇F₂NO₂235.1992–93

Investigations into the Fundamental Physics of Fluorinated Biphenyl Liquid Crystals

A deeper understanding of the fundamental physics governing the behavior of fluorinated biphenyl liquid crystals is essential for their rational design and application. While their utility in displays is well-established, many aspects of their physical behavior remain active areas of research. bsf.org.il

Future investigations will likely focus on:

Structure-Property Relationships: A primary goal is to establish clear and predictive relationships between molecular structure and macroscopic properties. This involves studying how systematic changes in the molecular core, terminal chains, and fluorine substitution affect parameters like birefringence, dielectric anisotropy, elastic constants, and viscosity. nih.govgoogle.com

Phase Behavior and Transitions: Researchers are investigating the complex phase behavior of these materials, including the transitions between nematic, smectic, and crystalline states. nih.gov The influence of fluorination on suppressing unwanted smectic phases and broadening the nematic temperature range is of particular interest for display applications. google.com

Dynamics and Relaxation Processes: Studies into the molecular dynamics and relaxation processes in different phases provide insight into how these materials respond to electric fields. This is crucial for optimizing switching speeds in liquid crystal devices. nih.gov

Chirality and Helical Structures: The introduction of chirality into fluorinated biphenyl systems can lead to the formation of cholesteric and ferroelectric phases, which are the basis for fast-switching displays and other photonic devices. bsf.org.il Understanding the fundamentals of how molecular chirality translates to macroscopic helical structures is a key research frontier.

Interactions at Interfaces: The behavior of liquid crystals is heavily influenced by their interaction with alignment layers. Fundamental studies on the anchoring energy and surface interactions of fluorinated biphenyls are crucial for developing robust and high-performance display devices.

Design of Multifunctional Fluorinated Biphenyl Derivatives

The unique properties of fluorinated biphenyls make them attractive candidates for a range of applications beyond conventional displays. A significant emerging research avenue is the design of multifunctional derivatives where specific properties are engineered for advanced technologies.

The versatility of the fluorinated biphenyl scaffold allows for its incorporation into more complex molecular and macromolecular systems, leading to materials with novel functionalities:

Materials for Photonics and Non-Linear Optics (NLO): The high polarity and hyperpolarizability of some fluorinated biphenyl derivatives make them promising for NLO applications, such as frequency doubling and optical switching. bohrium.comtandfonline.com Theoretical studies suggest that certain substitution patterns can significantly enhance NLO properties. bohrium.com

Components for Organic Electronics: Fluorinated biphenyls are being explored as components in organic light-emitting diodes (OLEDs), organic solar cells, and organic thin-film transistors (OTFTs). nih.govnih.govnih.gov Their chemical stability, tunable electronic properties, and ability to self-organize into ordered structures are highly advantageous for these applications.

High-Frequency Applications: The low viscosity and specific dielectric properties of fluorinated biphenyls are being leveraged to develop new liquid crystal mixtures for high-frequency applications, such as phase shifters and tunable antennas in the microwave and millimeter-wave regions. researchgate.net

Advanced Polymer Systems: By incorporating fluorinated biphenyl units as mesogenic side chains or within the main chain of a polymer, new liquid crystal polymers and elastomers can be created. Aromatic polyimides containing fluorinated biphenyl units, for example, have been synthesized for gas separation membrane applications, combining the properties of liquid crystals with the processability of polymers. uva.es

Bio-inspired Materials: Researchers are exploring the combination of fluorinated biphenyl units with bio-derived molecules to create novel chiral materials and sensors. researchgate.netmdpi.com For instance, a hybrid compound was synthesized from flurbiprofen, a biphenyl derivative, and a coumarin (B35378) derivative. mdpi.com

This drive towards multifunctionality represents a paradigm shift, viewing molecules like this compound not just as components for displays, but as versatile building blocks for a new generation of smart and functional materials.

Q & A

Q. What are the optimal synthetic routes for 2,3-Difluoro-4'-pentyl-1,1'-biphenyl, and how is purity ensured?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, a biphenyl core is functionalized with fluorine and pentyl groups using reagents like potassium carbonate (K₂CO₃) and acetone under reflux. Purification involves flash chromatography (1:1 DCM/hexane) and recrystallization from ethanol, achieving yields up to 88% and HPLC purity >99% .

Q. How is the structure of this compound confirmed experimentally?

Nuclear Magnetic Resonance (NMR) spectroscopy is critical. For instance:

  • ¹H NMR (CDCl₃): Peaks at δ 0.89 (t, J = 7.2 Hz, pentyl CH₃), 1.16–1.53 ppm (m, alkyl chains), and 6.71–7.47 ppm (aromatic protons) .
  • ¹³C NMR confirms fluorinated aromatic carbons (δ 110–160 ppm) and cyclohexyl/pentyl carbons (δ 20–35 ppm) .

Q. What are the safety and toxicity profiles of this compound?

Limited toxicity data exist for structurally similar fluorinated biphenyls. For example:

  • Oral LD₅₀ : >2,000 mg/kg (low acute toxicity) .
  • Mutagenicity : Negative in Ames tests .
  • Handling : Use gloves, eye protection, and ventilation to minimize exposure to dust/aerosols .

Advanced Research Questions

Q. How can conflicting spectral or synthetic yield data be resolved?

Discrepancies in yields (e.g., 39% vs. 88%) may arise from:

  • Impurities in starting materials : Verify purity via HPLC before synthesis .
  • Reaction conditions : Optimize stoichiometry (e.g., excess K₂CO₃ for deprotonation) .
  • Purification : Multi-step recrystallization improves purity (>80% to >99%) .

Q. What computational methods validate the compound’s electronic or structural properties?

Density Functional Theory (DFT) can predict:

  • Molecular geometry : Compare calculated bond lengths/angles with X-ray crystallography (if available).
  • Electronic transitions : Simulate UV-Vis spectra to correlate with experimental λmax .

Q. How does fluorination impact mesomorphic behavior in liquid crystal applications?

Fluorine atoms reduce polarizability and enhance thermal stability. Experimental design considerations:

  • Synthesis : Introduce fluorine at positions 2 and 3 to minimize steric hindrance .
  • Characterization : Use Differential Scanning Calorimetry (DSC) to study phase transitions.

Q. What strategies improve stability during storage?

  • Storage Conditions : Keep in sealed containers at room temperature, away from moisture and light .
  • Degradation Studies : Monitor via accelerated aging tests (e.g., 40°C/75% RH for 6 months) and analyze by HPLC .

Q. How are trace impurities identified and quantified?

  • Analytical Methods :
    • HPLC-MS : Detect low-abundance impurities (e.g., dehalogenated byproducts).
    • ¹⁹F NMR : High sensitivity for fluorinated contaminants .

Q. What are the challenges in scaling up synthesis while maintaining purity?

  • Process Optimization : Replace batch reflux with flow chemistry for better heat/mass transfer.
  • Cost-Effective Purification : Use gradient elution in preparative HPLC instead of repeated recrystallization .

Q. How does substituent position (e.g., pentyl vs. propyl) affect physicochemical properties?

  • Case Study : Compare 4'-pentyl vs. 4'-propyl derivatives:
    • LogP : Longer alkyl chains increase hydrophobicity (LogP ~8.84) .
    • Melting Point : Pentyl derivatives exhibit lower melting points (77–81°C vs. >100°C for propyl analogs) .

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